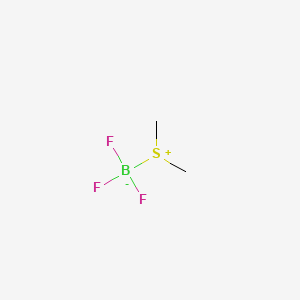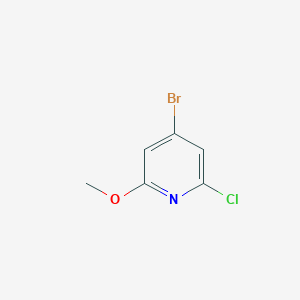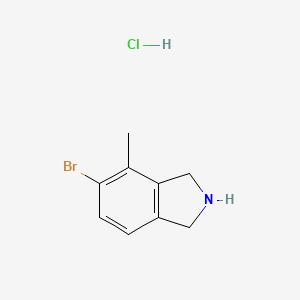
5-Bromo-4-methylisoindoline hydrochloride
Overview
Description
5-Bromo-4-methylisoindoline hydrochloride: is a chemical compound with the molecular formula C9H11BrClN. It is a derivative of isoindoline, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position, along with a hydrochloride salt. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylisoindoline hydrochloride typically involves the following steps:
-
Bromination: : The starting material, 4-methylisoindoline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.
-
Hydrochloride Formation: : The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylisoindoline hydrochloride can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of diverse derivatives.
-
Oxidation and Reduction: : The compound can be oxidized or reduced to modify the functional groups on the isoindoline ring. For example, oxidation can introduce carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 5-amino-4-methylisoindoline derivatives, while oxidation might produce 5-bromo-4-methylisoindolinone.
Scientific Research Applications
5-Bromo-4-methylisoindoline hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
-
Biology: : The compound is used in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.
-
Medicine: : It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific diseases.
-
Industry: : The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 5-Bromo-4-methylisoindoline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindoline hydrochloride: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
4-Methylisoindoline hydrochloride: Does not have the bromine atom, leading to different chemical properties and applications.
5-Chloro-4-methylisoindoline hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
Uniqueness
5-Bromo-4-methylisoindoline hydrochloride is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic and research applications, differentiating it from its analogs.
Properties
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)
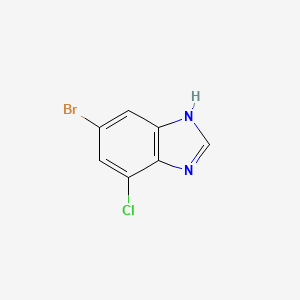

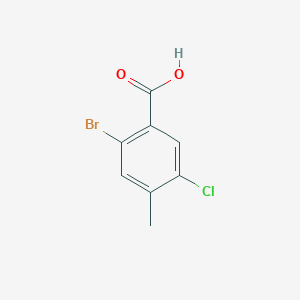
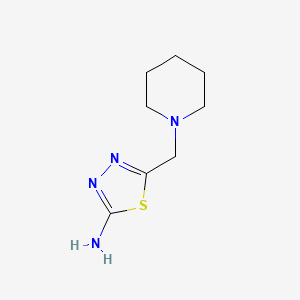
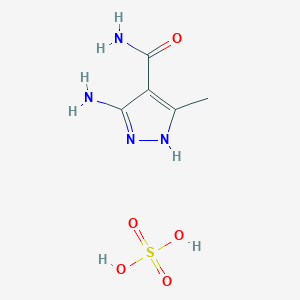
![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)
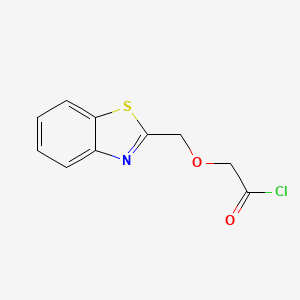
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
